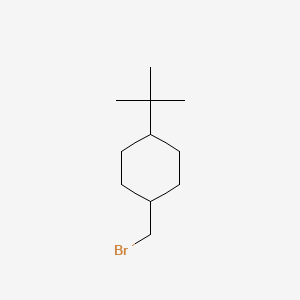

1-(溴甲基)-4-(叔丁基)环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(Bromomethyl)-4-(tert-butyl)cyclohexane” is a cyclohexane molecule with a bromomethyl group attached to one carbon and a tert-butyl group attached to another . The bromomethyl group consists of a carbon atom bonded to a bromine atom and a hydrogen atom, while the tert-butyl group is a carbon atom bonded to three methyl groups .

Chemical Reactions Analysis

The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The tert-butyl group is quite inert due to the steric hindrance provided by the three methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its conformation and the position of the substituents . For instance, the compound would be more stable if the bulky tert-butyl group is in an equatorial position .科学研究应用

开环聚合

1-(溴甲基)-4-(叔丁基)环己烷参与含有受保护官能团的新型环状酯的合成和均聚及共聚,这些酯在设计亲水性脂肪族聚酯中至关重要。这些衍生自环己酮衍生物的环状酯在贝耶-维利格氧化过程中发挥重要作用。由于苄基和叔丁基等保护基易于去除,并且有可能生成在聚合物化学中至关重要的官能环己酮,因此在这些合成中使用了这些保护基(Trollsås 等,2000)。

催化氧化

单核铁(III)配合物表现出催化环己烷氧化为环己醇和环己酮的能力。此过程使用过氧化氢或叔丁基过氧化氢作为氧化剂,突出了这些配合物在温和条件下转化环己烷的潜力,为有价值的化学衍生物提供了途径(Carvalho 等,2006)。

吗啉衍生物的合成

该化合物用于顺式-3,5-二(溴甲基)-4-叔丁基吗啉的非对映选择性合成中,该化合物用作进一步化学转化的底物。这些过程有助于生产在各种化学领域具有潜在应用的吗啉衍生物(D’hooghe 等,2006)。

催化的转移氢叔丁基化

与 1-(溴甲基)-4-(叔丁基)环己烷相关的在 C3 处带有叔丁基基团的环己-1,4-二烯已被证明在转移氢叔丁基化反应中充当异丁烷当量。这揭示了一种将叔烷基引入碳骨架的新方法,扩大了化学合成的工具箱(Keess 和 Oestreich,2017)。

作用机制

属性

IUPAC Name |

1-(bromomethyl)-4-tert-butylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGDKDFWZLJUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-4-(tert-butyl)cyclohexane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)

![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2567147.png)

![5-[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2567152.png)